molecular formula C15H13N3OS B12911631 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one

3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one

Cat. No.: B12911631
M. Wt: 283.4 g/mol
InChI Key: GUPBVBPNZNSLRK-BQYQJAHWSA-N
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Description

3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one: is a heterocyclic compound that features a pyrimidine ring fused with a thiazolidinone moiety and a styryl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as magnesium oxide nanoparticles can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .

Biology

Biologically, this compound has shown promise as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens. It has also been investigated for its antiviral properties, particularly against RNA viruses .

Medicine

In medicine, this compound has been studied for its anticancer potential. It has demonstrated cytotoxic activity against various cancer cell lines, making it a candidate for further drug development .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable intermediate in the synthesis of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one is unique due to the combination of its three distinct functional groups, which confer a wide range of biological activities and reactivity. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H13N3OS/c19-13-11-20-14(8-7-12-5-2-1-3-6-12)18(13)15-16-9-4-10-17-15/h1-10,14H,11H2/b8-7+

InChI Key

GUPBVBPNZNSLRK-BQYQJAHWSA-N

Isomeric SMILES

C1C(=O)N(C(S1)/C=C/C2=CC=CC=C2)C3=NC=CC=N3

Canonical SMILES

C1C(=O)N(C(S1)C=CC2=CC=CC=C2)C3=NC=CC=N3

Origin of Product

United States

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